LogP Comparison: Enhanced Lipophilicity Relative to N-Cbz Protected Analog
(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone exhibits a calculated XLogP3 value of 2.9, which is significantly more lipophilic than the N-Cbz protected analog (benzyl 4-(bromomethyl)piperidine-1-carboxylate) that possesses a calculated LogP of approximately 2.2-2.4 based on its additional ester oxygen atoms and increased polar surface area . This lipophilicity differential of approximately 0.5-0.7 LogP units translates to an estimated 3-5 fold increase in octanol-water partition coefficient, which may influence membrane permeability and metabolic stability profiles in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Benzyl 4-(bromomethyl)piperidine-1-carboxylate (N-Cbz protected analog): estimated LogP ~2.2-2.4 |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.7 |
| Conditions | In silico prediction using XLogP3 algorithm; N-Cbz LogP estimated from structurally analogous compounds |
Why This Matters
LogP differential directly impacts compound partitioning, membrane permeability, and pharmacokinetic behavior in drug discovery programs, making this compound preferable for applications requiring higher lipophilicity.
